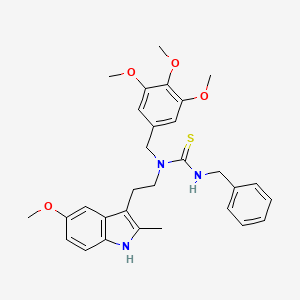![molecular formula C17H9ClF5N3O B2755411 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2,4-difluorophenyl)-1H-pyrrole-2-carboxamide CAS No. 338956-55-1](/img/structure/B2755411.png)
1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2,4-difluorophenyl)-1H-pyrrole-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2,4-difluorophenyl)-1H-pyrrole-2-carboxamide is a synthetic compound of notable interest in various fields, including chemistry, biology, and medicine. Its unique structure combines multiple functional groups, making it a versatile molecule for a range of applications.
准备方法
Synthetic routes and reaction conditions: : The synthesis of 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2,4-difluorophenyl)-1H-pyrrole-2-carboxamide generally involves the following steps:
Starting with 3-chloro-5-(trifluoromethyl)-2-pyridine, which undergoes a nucleophilic substitution reaction with an amine derivative of 2,4-difluorobenzene.
The intermediate product is then subjected to cyclization reactions to form the pyrrole ring.
This process typically requires catalysts and specific reaction conditions, such as controlled temperatures and pressures, to optimize yield and purity.
Industrial production methods: : Industrial synthesis may involve more cost-effective and scalable methods, including:
Continuous flow reactors to enhance reaction efficiency.
Optimization of solvent systems to reduce environmental impact and improve product recovery.
Advanced purification techniques like recrystallization and chromatography to ensure high purity.
Types of reactions it undergoes
Oxidation: : The compound can undergo oxidation reactions to introduce additional functional groups or to alter its activity.
Reduction: : Reduction reactions can modify the electronic structure of the molecule, affecting its reactivity and interaction with other compounds.
Substitution: : The presence of chlorine and fluorine atoms allows for various nucleophilic and electrophilic substitution reactions.
Common reagents and conditions used in these reactions
Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reducing agents such as sodium borohydride or lithium aluminium hydride.
Substituents including halogenation agents and nucleophiles like amines and alcohols.
Major products formed from these reactions: : Products vary widely depending on the reaction conditions and reagents used, but can include functionalized derivatives with altered biological activities or chemical properties.
科学研究应用
Chemistry: : The compound's reactivity and structural complexity make it a valuable tool for studying reaction mechanisms and developing new synthetic methodologies.
Biology: : Its potential as a bioactive molecule is explored in areas like enzyme inhibition and receptor binding studies, where it can modulate biological processes.
Medicine: : Research may investigate its role as a potential therapeutic agent, examining its efficacy and safety in treating various conditions.
Industry: : The compound's stability and reactivity are utilized in the development of new materials, agrochemicals, and pharmaceuticals.
作用机制
The compound exerts its effects through interaction with specific molecular targets, such as enzymes or receptors. Its unique structure allows it to:
Bind selectively to targets, inhibiting or modulating their activity.
Engage in multiple interactions with biological molecules, impacting pathways involved in disease processes.
The trifluoromethyl and difluorophenyl groups play critical roles in these interactions, influencing both affinity and specificity.
相似化合物的比较
Compared to similar compounds, 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2,4-difluorophenyl)-1H-pyrrole-2-carboxamide stands out due to its:
Enhanced stability under various conditions.
Higher reactivity in specific reactions.
Greater potential for biological activity, given its unique combination of functional groups.
List of similar compounds
1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carboxamide
N-(2,4-Difluorophenyl)-1H-pyrrole-2-carboxamide
1-[3-Chloro-2-pyridinyl]-N-(2,4-difluorophenyl)-1H-pyrrole-2-carboxamide
属性
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(2,4-difluorophenyl)pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9ClF5N3O/c18-11-6-9(17(21,22)23)8-24-15(11)26-5-1-2-14(26)16(27)25-13-4-3-10(19)7-12(13)20/h1-8H,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUSCLUWCOBYKFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C(=O)NC2=C(C=C(C=C2)F)F)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9ClF5N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
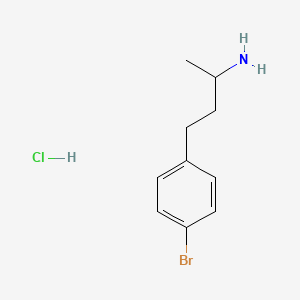
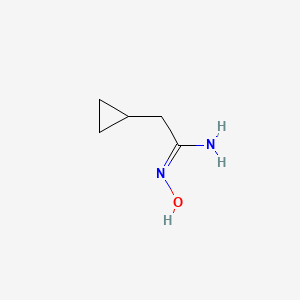
![7-(diethylamino)-3-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one](/img/structure/B2755331.png)
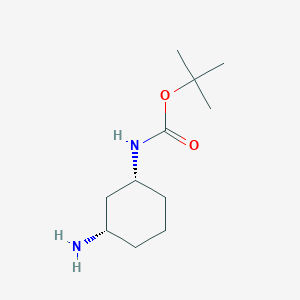
![3-Oxa-2-thia-1-azaspiro[4.4]nonane 2,2-dioxide, N-BOC protected](/img/structure/B2755336.png)

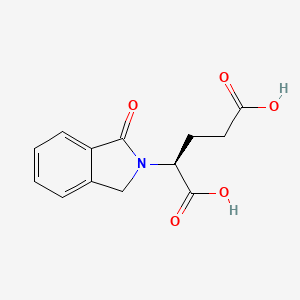
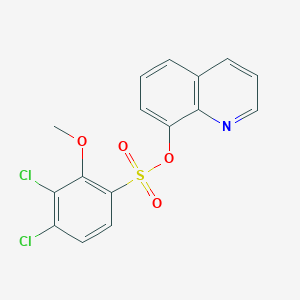
![3-{1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}-5-(thiophen-3-yl)-1,2,4-oxadiazole](/img/structure/B2755341.png)
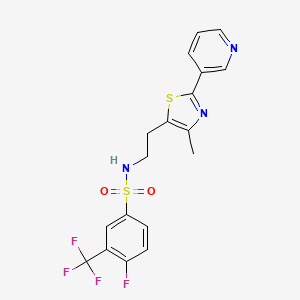
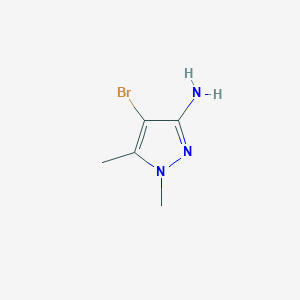
![N-(4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-phenoxyacetamide](/img/structure/B2755344.png)
![N-(3-chlorophenyl)-3-methoxy-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2755346.png)
